(S)-3-Methyl-1,4-diazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methyl-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMWEFKLWLFKX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 3 Methyl 1,4 Diazepan 2 One and Its Structural Analogues
Asymmetric Synthetic Approaches
Achieving high enantiomeric purity is paramount, and several asymmetric methods are employed to synthesize the desired (S)-enantiomer.
Biocatalysis offers a green and highly selective method for synthesizing chiral amines and their derivatives. researchgate.net An enzymatic intramolecular asymmetric reductive amination has been successfully developed to produce chiral 1,4-diazepanes. diva-portal.orgacs.org This approach utilizes imine reductases (IREDs) to catalyze the cyclization of an aminoketone precursor, establishing the stereocenter in the process. researchgate.netdiva-portal.org
Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane with high enantioselectivity. researchgate.netdiva-portal.org For instance, in the synthesis of a related compound, 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) and an (R)-selective IRED from Leishmania major (IR1) were used. researchgate.netdiva-portal.org The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques like saturation mutagenesis and iterative combinatorial mutagenesis. researchgate.netdiva-portal.org A double mutant of the (R)-selective IR1 showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.netdiva-portal.org This biocatalytic method provides access to a range of substituted 1,4-diazepanes with high enantiomeric excess, typically between 93% and over 99%. researchgate.netacs.org
Table 1: Imine Reductases (IREDs) in the Synthesis of Chiral 1,4-Diazepanes
| Enzyme Source | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Key Findings |
| Micromonospora echinaurantiaca (IR25) | (S)-selective | 0.962 | High enantioselectivity for the (S)-enantiomer. researchgate.netdiva-portal.org |
| Leishmania major (IR1) | (R)-selective | 0.027 | Wild-type enzyme for the (R)-enantiomer. researchgate.netdiva-portal.org |
| Leishmania major (IR1, Y194F/D232H mutant) | (R)-selective | ~1.647 | 61-fold improved efficiency over wild-type. researchgate.netdiva-portal.org |
Intramolecular cyclization is a powerful strategy for constructing heterocyclic rings. The Mitsunobu reaction, a versatile method for forming carbon-nitrogen bonds under mild conditions, can be adapted for intramolecular cyclization. nih.gov The Fukuyama-Mitsunobu variant involves the reaction of a sulfonamide with an alcohol, which is particularly useful in complex molecule synthesis.
This strategy has been applied to the synthesis of various heterocyclic scaffolds, such as pyrazino[1,2-b]isoquinolines and pyrrolo[1,2-a]pyrazines, which are derived from amino acids and can be obtained in high optical purity. nih.gov For the synthesis of a 1,4-diazepan-2-one (B1253349) ring, a suitable acyclic precursor containing an amino group and a hydroxyl group separated by an appropriate linker would be required. The intramolecular Mitsunobu cyclization would then forge the seven-membered ring. nih.gov Despite its effectiveness, a major drawback of the standard Mitsunobu reaction is the difficulty in removing by-products, though modern variants using tagged reagents have been developed to simplify purification. nih.govresearchgate.net
When a synthetic route produces a racemic mixture of the diazepanone, chiral resolution techniques are necessary to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective and widely used methods for this purpose. nih.govnih.gov
The principle behind this technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com The differing stability of these complexes leads to different retention times, allowing for separation. phenomenex.com A wide variety of CSPs are available, with polysaccharide-based phases being particularly popular due to their broad applicability. nih.govphenomenex.com
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Resolution
| CSP Type | Chiral Selector Example | Common Applications |
| Polysaccharide-based | Cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Broad range of pharmaceuticals, including β-blockers and anti-inflammatory drugs. nih.govwindows.net |
| Pirkle-type | Functionalized amino acids | Used in normal phase mode for various racemates. csfarmacie.cz |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Amino acids and related compounds. csfarmacie.cz |
| Chiral Crown Ethers | Crown ethers immobilized on silica (B1680970) gel | Amino acids and compounds with primary amino groups. nih.gov |
| Cyclodextrin-based | Derivatized β-cyclodextrins | Antifungal agents, proton pump inhibitors. nih.gov |
The choice of CSP and mobile phase composition is critical and often determined by screening various combinations to achieve optimal separation. phenomenex.com
Memory of Chirality (MOC) is a sophisticated synthetic concept where the stereochemical information from a starting material is retained in the product, even after the original chiral center is temporarily destroyed during the reaction. scripps.eduprinceton.edu This phenomenon occurs when a reaction proceeds through a conformationally locked, chiral intermediate, such as an enolate, which racemizes more slowly than it reacts to form the product. scripps.edu
This strategy has been successfully applied to the synthesis of various chiral molecules, including the enantiodivergent synthesis of chiral benzo[d]sultams, which are structurally related to benzodiazepinones. researchgate.netnih.gov In these cases, chirality is transferred from a point stereocenter to a transient axial or planar chirality in the intermediate, which then directs the formation of the new stereocenter in the product. researchgate.net The ability to use a single enantiomer of a starting material to produce either enantiomer of the product by simply changing the reaction conditions (e.g., the base system) makes MOC a powerful tool. researchgate.netnih.gov While not directly reported for (S)-3-Methyl-1,4-diazepan-2-one, MOC represents a potential advanced strategy for its asymmetric synthesis.
General Synthetic Routes to the 1,4-Diazepanone Core
Beyond asymmetric-specific approaches, general methods for constructing the fundamental 1,4-diazepanone ring system are essential.
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. masterorganicchemistry.comyoutube.com The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
To form the 1,4-diazepanone core, an intramolecular reductive amination can be employed. This involves a linear precursor molecule that contains both an amine and a carbonyl group (or a precursor to one). The cyclization is achieved by the amine attacking the carbonyl group to form a cyclic imine, which is subsequently reduced. youtube.com Alternatively, an intermolecular reaction between a diamine and a suitable keto-acid derivative can be used. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com This method's flexibility allows for the synthesis of a wide variety of substituted amines and heterocyclic systems. youtube.com
Nucleophilic Substitution and Alkylation Reactions for Diazepanone Scaffolds
The construction of diazepanone scaffolds often relies on nucleophilic substitution and alkylation reactions. These reactions are fundamental in forming the seven-membered ring characteristic of this class of compounds. Intramolecular cyclization is a key strategy, often involving the formation of a C-N bond to close the ring. For instance, the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, derived from commercially available (S)-2-aminopropan-1-ol, has been successfully employed to construct the chiral 1,4-diazepane ring. thieme-connect.comresearchgate.net This method provides a practical route to key intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. thieme-connect.comresearchgate.net
Alkylation reactions are also pivotal in the synthesis and derivatization of diazepanone frameworks. Selective alkylation at different positions of the ring allows for the introduction of various substituents, leading to a diverse library of compounds. For example, selective alkylation at the N-5 position of a benzodiazepinone has been achieved using alkyl halides in the presence of a base. capes.gov.br
Synthesis of Key Precursors and Intermediates (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate)
The process begins with the commercially available and relatively inexpensive (S)-2-aminopropan-1-ol. thieme-connect.comresearchgate.net A key step in this synthesis is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. thieme-connect.comresearchgate.net This approach has also been utilized to prepare an enantiomeric pair of a structural isomer, demonstrating its synthetic utility. thieme-connect.comresearchgate.net
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 194032-32-1 | C11H22N2O2 | 214.31 g/mol |
Functionalization and Derivatization of the Diazepanone Framework
The diazepanone framework serves as a versatile scaffold that can be further modified to generate a wide array of derivatives with diverse biological activities. Functionalization and derivatization strategies are key to exploring the structure-activity relationships of this class of compounds.
N-Alkylation and N-Methylation of Diazepanone Nitrogen Atoms
N-alkylation and N-methylation are common and important modifications of the diazepanone ring system. These reactions introduce substituents on the nitrogen atoms, which can significantly influence the pharmacological properties of the resulting compounds. Various catalytic systems have been developed for the N-alkylation of amines, with transition metal complexes, particularly those of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, showing high efficiency. nih.gov
N-methylation, a specific form of N-alkylation, is crucial for synthesizing N-methylamines, which are important intermediates in the production of many chemicals. nih.gov Traditional methods often use toxic methyl halides, but greener alternatives using methanol (B129727) or dimethyl carbonate as the methylating agent are gaining prominence. nih.govnih.gov For instance, N-methylation of amines with methanol has been successfully achieved using an Ir(III)-NHC complex as a catalyst. nih.gov Similarly, biogenic Cu-Zr bimetallic nanoparticles have been shown to effectively catalyze the selective N-methylation of amines with dimethyl carbonate. nih.gov In some cases, N-trifluoroacetyl derivatives can be treated with methyl iodide under basic conditions for rapid and high-yield N-monomethylation or N-dimethylation. rsc.org
Regioselective Modifications of the Diazepanone Ring
Regioselective modifications are crucial for precisely controlling the substitution pattern on the diazepanone ring, which is essential for developing compounds with specific biological activities. The ability to selectively functionalize one position over another is a significant challenge in organic synthesis. mdpi.comrsc.org
For fused heterocyclic systems, such as those containing a diazepanone ring, the regioselective functionalization of one ring over another presents a considerable challenge due to differences in their inherent reactivity. mdpi.com For instance, in 6,5-fused heterocyclic systems, the five-membered ring is generally more reactive than the six-membered ring, making the selective functionalization of the latter more difficult. mdpi.com However, methods for the regioselective C-H functionalization of the six-membered ring are being developed, often utilizing directing groups to achieve the desired selectivity. mdpi.com
Ring-Opening Reactions of Fused Heterocyclic Systems (e.g., Azetidine-Fused Benzodiazepines)
Ring-opening reactions of fused heterocyclic systems provide a powerful tool for the synthesis of functionalized diazepanone derivatives. A notable example is the ring-opening of azetidine-fused 1,4-benzodiazepines. nih.govnih.gov These fused systems can be synthesized through an intramolecular cross-coupling reaction. nih.govnih.gov
The subsequent ring-opening of the four-membered azetidine (B1206935) ring can be achieved through various methods. One approach involves the N-methylation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. nih.govnih.gov Treatment with nucleophiles such as sodium azide, potassium cyanide, or sodium thiophenoxide leads to the formation of diverse 1,4-benzodiazepine (B1214927) derivatives in good to excellent yields. nih.govnih.gov Alternatively, reaction with methyl chloroformate can directly convert the azetidine-fused benzodiazepines into 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.govnih.gov The regioselectivity of these ring-opening reactions is often controlled by electronic and steric factors. magtech.com.cn
Preparation of Diverse Substituted Diazepanones and Benzodiazepinones
A wide variety of substituted diazepanones and benzodiazepinones have been prepared using diverse synthetic strategies, highlighting the versatility of this scaffold. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize 2-tetrazole substituted 1,4-benzodiazepines and other diversely substituted 1,4-benzodiazepines in a convergent manner. nih.gov
Other methods include the alkylation of pre-formed diazepino[1,2-a]benzimidazole systems to introduce various substituents. nih.gov The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives can also be achieved through the reaction of ketimine intermediates with aldehydes, a process that can be efficiently catalyzed by heteropolyacids. nih.gov Solid-phase synthesis has also been employed for the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, allowing for the generation of compound libraries. capes.gov.br
Chemical Reactivity and Reaction Mechanisms of S 3 Methyl 1,4 Diazepan 2 One and Its Intermediates
Mechanistic Studies of Stereoselective Cyclization and Derivatization Reactions
The synthesis of chiral seven-membered rings like (S)-3-Methyl-1,4-diazepan-2-one presents a significant challenge in organic chemistry due to unfavorable transition state nonbonding interactions and torsional strains. rsc.org However, strategies leveraging substrate preorganization and asymmetric catalysis have proven effective in overcoming these hurdles. acs.org
One notable approach involves the enantioselective, organocatalytic construction of seven-membered rings through SNAr (nucleophilic aromatic substitution) reactions. acs.org This method utilizes a bifunctional iminophosphorane chiral catalyst to orchestrate the cyclization under mild conditions with high stereocontrol. acs.org The success of this strategy hinges on the preorganization of the substrate, which biases the molecule towards intramolecular cyclization over intermolecular reactions. acs.org Computational modeling suggests that hydrogen-bonding and the minimization of substrate-catalyst dipole moments are crucial for the transition state assembly, while dispersion interactions significantly influence the observed enantioselectivity. acs.org
Palladium-catalyzed cyclization reactions have also been developed for the synthesis of substituted 1,4-benzodiazepines, which share the core seven-membered diazepine (B8756704) ring structure. mdpi.comresearchgate.net These reactions proceed through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered ring. mdpi.comresearchgate.net The regioselectivity of these reactions can be influenced by the substitution pattern of the starting materials. mdpi.comresearchgate.net
Derivatization of the 1,4-diazepan-2-one (B1253349) scaffold can be achieved through reactions targeting the amine functionalities. For instance, primary and secondary amines can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides. libretexts.org While alkylation of primary and secondary amines can sometimes lead to mixtures of products, acylation is typically more controlled. libretexts.org The resulting amide is less nucleophilic than the starting amine, preventing overacylation. libretexts.org
| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Outcome |
| Asymmetric Cyclization | Bifunctional Iminophosphorane | Substrate Preorganization, S | Enantiomerically enriched seven-membered rings acs.org |
| Palladium-Catalyzed Cyclization | Palladium complexes | π-Allylpalladium intermediate formation | Substituted 1,4-benzodiazepines mdpi.comresearchgate.net |
| Amine Alkylation | Alkyl Halide | Nucleophilic substitution | Alkylated diazepanone derivatives libretexts.org |
| Amine Acylation | Acid Chloride/Anhydride | Nucleophilic acyl substitution | Acylated diazepanone derivatives libretexts.org |
Investigation of Conformational Dynamics and Potential Racemization Pathways
The seven-membered ring of this compound is conformationally flexible. For seven-membered rings in general, common conformations include the chair (C), boat (B), and twist-boat (TB). cdnsciencepub.com The presence of substituents and heteroatoms can influence the relative stability of these conformations. For example, in some 1,3-dioxepins, the twist-boat form is stabilized by the anomeric effect. cdnsciencepub.com
The conformational rigidity of the diazepanone ring is a critical factor in its potential for racemization. For some chiral seven-membered heterocycles, such as the muscarinic receptor antagonist telenzepine, the enantiomers exhibit high configurational stability. acs.org However, other systems can undergo conformational inversion. The energy barrier for such inversions can be influenced by steric interactions within the transition state. cdnsciencepub.com
In the context of related 1,4-benzodiazepin-2-ones, the concept of "memory of chirality" has been explored. vt.edu In this phenomenon, the chirality of an enantiopure starting material is transferred to a dynamic, chiral reactive intermediate, leading to a stereospecific product. vt.edu For example, enantioselective deuteration of (S)-1,4-benzodiazepin-2-ones can occur with little racemization. vt.edu The stereochemical outcome is dictated by the conformational preference of the seven-membered ring, where a large substituent at the C3 position will preferentially adopt an equatorial position to minimize steric strain. vt.edu This induced conformational chirality can direct subsequent reactions. vt.edu
Potential racemization pathways for this compound could involve deprotonation at the chiral center (C3) to form a planar enolate intermediate, which could then be protonated from either face, leading to a loss of stereochemical integrity. The likelihood of this pathway would depend on the acidity of the C3 proton and the conditions employed.
| Conformation | Key Feature | Influence on Stability |
| Chair (C) | Staggered arrangement of atoms | Generally a low-energy conformation cdnsciencepub.com |
| Boat (B) | Eclipsed interactions | Generally a higher-energy conformation cdnsciencepub.com |
| Twist-Boat (TB) | A twist conformation that relieves some eclipsing interactions | Can be stabilized by electronic effects like the anomeric effect cdnsciencepub.com |
Reactivity of the Lactam Carbonyl and Amine Functionalities within the Diazepanone Ring
The diazepanone ring of this compound contains a lactam (a cyclic amide) and two amine functionalities, each with distinct reactivity.
The lactam carbonyl group is susceptible to nucleophilic attack. pearson.com The reactivity of a lactam is influenced by ring strain and the geometry of the lactam nitrogen. nih.gov In general, cyclic amides are less reactive than their acyclic counterparts due to resonance stabilization of the amide bond. However, factors that decrease this resonance, such as ring strain in smaller lactams (e.g., β-lactams), can increase the reactivity of the carbonyl group. nih.gov While seven-membered rings are generally stable, the specific geometry of the diazepanone ring can affect the degree of conjugation and thus the electrophilicity of the carbonyl carbon. pearson.com Lactams can undergo tautomerization to form a lactim, which is a cyclic imidic acid with an endocyclic carbon-nitrogen double bond. wikipedia.org
The amine functionalities within the diazepanone ring are nucleophilic and basic. The secondary amine (at position 4) and the nitrogen of the lactam (at position 1) can participate in various reactions. As mentioned previously, primary and secondary amines can be alkylated and acylated. libretexts.org The basicity of the amines allows them to react with acids to form ammonium (B1175870) salts. quizlet.com The nucleophilicity of the amine nitrogen is central to the palladium-catalyzed cyclization reactions used to form benzodiazepine (B76468) structures, where it attacks a π-allylpalladium intermediate. mdpi.comresearchgate.net
Furthermore, the amine group can be involved in elimination reactions. In the Hofmann elimination, an amine is exhaustively methylated with iodomethane (B122720) to form a quaternary ammonium salt, which then undergoes elimination upon heating with a base like silver oxide to form an alkene. libretexts.org The regioselectivity of this E2 reaction is often governed by steric factors, leading to the less substituted alkene (non-Zaitsev product) due to the large size of the trialkylamine leaving group. libretexts.org
| Functional Group | Reaction Type | Reagent/Conditions | Product |
| Lactam Carbonyl | Nucleophilic Acyl Substitution | Nucleophiles | Ring-opened or substituted products pearson.com |
| Amine (secondary) | Alkylation | Alkyl Halide | N-alkylated diazepanone libretexts.org |
| Amine (secondary) | Acylation | Acid Chloride/Anhydride | N-acylated diazepanone libretexts.org |
| Amine (secondary) | Hofmann Elimination | Excess CH | Alkene libretexts.org |
| Amine (lactam) | Nucleophilic Attack (in cyclization) | Palladium catalyst, propargylic carbonate | Fused ring systems mdpi.comresearchgate.net |
Applications of the S 3 Methyl 1,4 Diazepan 2 One Scaffold in Advanced Organic Synthesis and Methodology
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The stereocenter at the C3 position, derived from (S)-alanine, makes (S)-3-Methyl-1,4-diazepan-2-one a crucial precursor for creating enantiomerically pure complex molecules. Its utility as a peptidomimetic scaffold has been a significant driver of its use in drug design, allowing chemists to construct molecules that mimic the structure and function of peptides but with improved stability and bioavailability. jocpr.com
The synthesis of complex molecules often involves the modification of the diazepan-2-one core. The lactam functionality can be readily transformed, for instance, into cyclic amidines, which are themselves important functional groups in medicinal chemistry. jocpr.com Furthermore, the secondary amine at the N4 position provides a convenient handle for introducing a wide variety of substituents, enabling the creation of diverse chemical libraries for drug discovery programs.
An example of its application is in the synthesis of substituted 1,4-diazepines, which are precursors to fused heterocyclic systems like imidazo[1,5-a] openpharmaceuticalsciencesjournal.comnih.govdiazepine (B8756704) derivatives. These compounds have shown significant activity as agonists of central benzodiazepine (B76468) receptors. google.com The synthesis often starts with the chiral diazepine and builds upon it, demonstrating the role of this compound in providing the foundational stereochemistry for the final product.
Table 1: Examples of Complex Molecules Synthesized Using a Diazepine Scaffold
| Target Molecule Class | Key Synthetic Transformation | Reference |
| Fused Benzodiazepines | Cyclocondensation Reactions | jocpr.com |
| Substituted Sulphonamides | N-Arylation and Sulphonylation | openpharmaceuticalsciencesjournal.com |
| Diazepino[1,2-a]benzimidazoles | Alkylation and Cyclization | nih.gov |
Contributions to Methodological Advancements in Heterocyclic Chemistry
The study of this compound and its derivatives has contributed to broader advancements in the methodologies used to synthesize heterocyclic compounds. The development of efficient catalytic systems for the synthesis of diazepine rings is a notable area of progress. For instance, the use of Keggin-type heteropolyacids as catalysts has been shown to be a highly efficient method for preparing 1,4-diazepine derivatives. nih.gov These solid acid catalysts offer advantages such as high yields, shorter reaction times, and easier work-up compared to traditional homogeneous catalysts. nih.gov
The synthesis of 1,4-diazepines often involves the condensation of a diamine with a dicarbonyl compound or a related precursor. Research into these reactions, driven by the importance of the diazepine core, has led to the optimization of reaction conditions and the expansion of the substrate scope, which are principles applicable to the synthesis of other heterocyclic systems as well. nih.gov
Moreover, the functionalization of the diazepine ring itself has spurred methodological innovation. The development of selective N-alkylation and N-arylation reactions on the diazepine scaffold allows for the controlled introduction of molecular diversity. These methods are often transferable to other nitrogen-containing heterocycles, thus enriching the toolbox of synthetic organic chemists. nih.gov
Table 2: Comparison of Catalysts in the Synthesis of 1,4-Diazepine Derivatives
| Catalyst | Reaction Time | Yield (%) | Reference |
| CF3COOH | 5-7 hours | 70-85% | nih.gov |
| H3PW12O40 | 2-3 hours | 85-95% | nih.gov |
| H4PMo11VO40 | 1-2 hours | 90-98% | nih.gov |
Design Principles for Novel Nitrogen-Containing Heterocyclic Systems
The structural features of this compound and its derivatives have informed key design principles for new nitrogen-containing heterocyclic systems with potential therapeutic applications. The seven-membered ring provides a flexible yet constrained scaffold that can present substituents in a well-defined three-dimensional space, which is crucial for molecular recognition by biological targets. jocpr.com
One of the core design principles emerging from studies on diazepine-based compounds is the concept of "scaffold hopping," where the diazepine core is used as a template to design novel heterocyclic systems that retain the desired biological activity but possess different physicochemical properties. This is often guided by computational methods such as pharmacophore modeling. For example, in the design of 5-HT6 receptor antagonists, a pharmacophore model was developed based on known aryl sulphonamides, which then guided the synthesis of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides. openpharmaceuticalsciencesjournal.com
Structure-activity relationship (SAR) studies on series of diazepine derivatives have also yielded valuable design principles. For instance, in a series of diazepino[1,2-a]benzimidazole derivatives, it was found that the nature and position of substituents on the fused aromatic ring and on the diazepine nitrogen have a profound impact on their anxiolytic and analgesic activities. nih.gov These findings provide a rational basis for the design of next-generation compounds with improved potency and selectivity. The understanding that specific structural features, such as the presence of electronegative atoms or bulky groups at certain positions, can modulate biological activity is a key takeaway for the design of other heterocyclic systems. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural features of (S)-3-Methyl-1,4-diazepan-2-one, and how are they experimentally validated?
- Methodology : The compound (C₇H₁₄N₂O) contains a seven-membered diazepane ring with a chiral (S)-3-methyl group, an amide carbonyl, and a secondary amine. Structural validation involves:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for nonplanar rings) .
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, amide carbonyl at ~170 ppm) and IR for carbonyl stretching (~1650–1700 cm⁻¹) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (m/z 142.2 for [M+H]⁺) .
Q. What synthetic routes are reported for this compound, and how is enantiomeric purity maintained?
- Methodology :
- Ring-closing strategies : Cyclization of linear precursors (e.g., γ-lactam formation via intramolecular amidation) under basic conditions (e.g., K₂CO₃ in DMF) .
- Chiral resolution : Use of (S)-specific catalysts (e.g., chiral auxiliaries or enzymatic methods) to ensure enantiopurity .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to achieve >98% purity .
Advanced Research Questions
Q. How can computational modeling predict the collision cross-section (CCS) and conformational flexibility of this compound?
- Methodology :
- Molecular dynamics (MD) simulations : Apply software like Gaussian or AMBER to explore low-energy conformers, focusing on ring puckering and methyl group orientation .
- CCS prediction : Use Trajectory Method algorithms in tools like MOBCAL to correlate simulated structures with ion mobility spectrometry (IMS) data .
- Validation : Compare computational CCS values with experimental IMS results (e.g., ~90–95 Ų in N₂ buffer gas) .
Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?
- Methodology :
- Single-crystal XRD : Analyze intermolecular interactions (e.g., N–H···O=C hydrogen bonds) using SHELXPRO .
- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to understand supramolecular assembly .
- Thermal analysis : DSC/TGA to correlate melting points/decomposition temperatures with packing efficiency .
Q. What strategies resolve contradictions in reported crystallographic or spectroscopic data for this compound?
- Methodology :
- Data reconciliation : Cross-validate XRD parameters (e.g., unit cell dimensions, space group) with Cambridge Structural Database entries .
- Error analysis : Assess systematic errors (e.g., twinning, absorption) using R-factor metrics and residual density maps in SHELXL .
- Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to isolate polymorph-free crystals .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodology :
- Structure-activity relationship (SAR) : Modify the diazepane core (e.g., substituent introduction at N1 or C5) to optimize pharmacokinetic properties .
- Biological assays : Screen for activity against target proteins (e.g., GPCRs or kinases) using SPR or fluorescence polarization .
- Metabolic stability : Evaluate hepatic microsomal degradation to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
